Methyl [3-amino-1,2-dihydro-2-oxo-6-phenyl-1-pyridyl]acetate
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Overview
Description
Methyl [3-amino-1,2-dihydro-2-oxo-6-phenyl-1-pyridyl]acetate is a complex organic compound with a unique structure that includes an amino group, a dihydro-oxo group, and a phenyl group attached to a pyridyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-amino-1,2-dihydro-2-oxo-6-phenyl-1-pyridyl]acetate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of hydrazones and dihydrofuran, followed by heating and recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl [3-amino-1,2-dihydro-2-oxo-6-phenyl-1-pyridyl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Methyl [3-amino-1,2-dihydro-2-oxo-6-phenyl-1-pyridyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl [3-amino-1,2-dihydro-2-oxo-6-phenyl-1-pyridyl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds share some structural similarities and are known for their broad range of biological activities.
Indole Derivatives: Indoles are another class of compounds with significant biological importance.
Uniqueness
Methyl [3-amino-1,2-dihydro-2-oxo-6-phenyl-1-pyridyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H14N2O3 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
methyl 2-(3-amino-2-oxo-6-phenylpyridin-1-yl)acetate |
InChI |
InChI=1S/C14H14N2O3/c1-19-13(17)9-16-12(8-7-11(15)14(16)18)10-5-3-2-4-6-10/h2-8H,9,15H2,1H3 |
InChI Key |
FZFYRORDBZQQOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(=CC=C(C1=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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